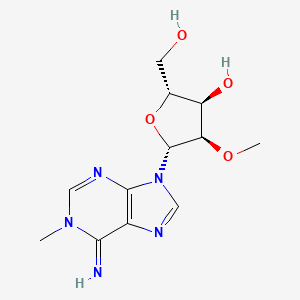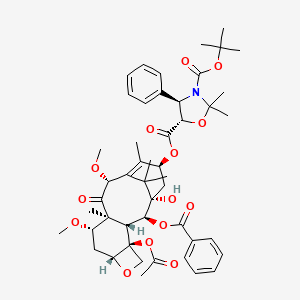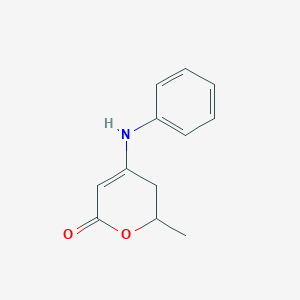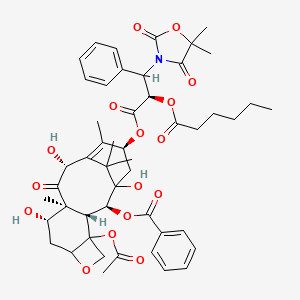
1-Methyl-2'-O-methyladenosine; 2'-O-Methyl-1-methyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine are modified nucleosides that play significant roles in various biological processes. These compounds are derivatives of adenosine, where methyl groups are added to specific positions on the adenosine molecule. These modifications can influence the stability, function, and interactions of RNA molecules, making them crucial in the study of RNA biology and related fields .
Méthodes De Préparation
The synthesis of 1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine typically involves the methylation of adenosine at specific positions. The synthetic routes can vary, but common methods include:
Chemical Methylation: This involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to introduce methyl groups at the desired positions on the adenosine molecule.
Enzymatic Methylation: Enzymes such as methyltransferases can catalyze the transfer of methyl groups from donor molecules like S-adenosylmethionine to specific positions on adenosine.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using techniques such as chromatography for purification and spectroscopic methods for characterization.
Analyse Des Réactions Chimiques
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups on the adenosine molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine exert their effects involves their incorporation into RNA molecules. These modifications can influence RNA structure, stability, and interactions with proteins and other molecules. The molecular targets include RNA-binding proteins and enzymes involved in RNA processing and metabolism . The pathways affected by these modifications can include RNA splicing, translation, and degradation .
Comparaison Avec Des Composés Similaires
1-Methyl-2’-O-methyladenosine and 2’-O-Methyl-1-methyladenosine can be compared with other similar compounds such as:
N6-Methyladenosine (m6A): Another common RNA modification that plays a role in RNA stability and translation.
N1-Methyladenosine (m1A): Involved in the regulation of RNA structure and function.
2’-O-Methyladenosine (m6Am): Similar to 1-Methyl-2’-O-methyladenosine but with different methylation patterns.
These compounds are unique in their specific methylation patterns and the resulting effects on RNA molecules. The differences in their chemical structures lead to distinct biological functions and applications.
Propriétés
Formule moléculaire |
C12H17N5O4 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12-13,18-19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
DJONVIMMDYQLKR-WOUKDFQISA-N |
SMILES isomérique |
CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canonique |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)

